molecular formula C21H24O10 B1149009 Catechin 3-rhamnoside CAS No. 103630-03-1

Catechin 3-rhamnoside

Cat. No.: B1149009
CAS No.: 103630-03-1
M. Wt: 436
Attention: For research use only. Not for human or veterinary use.
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Description

Catechin 3-rhamnoside is a flavonoid compound isolated from medicinal plants such as Lannea kerstingii and Neocarya macrophylla . This compound is of significant interest in pharmacological research due to its potent and broad-spectrum biological activities. Research highlights its efficacy against a panel of Gram-positive and Gram-negative bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/ml and zones of inhibition from 22.0 to 35.0 mm . Its antimicrobial mechanism is linked to the ability of polyphenols to interact with and disrupt microbial cell membranes and interfere with essential proteins and enzymes . Furthermore, in silico molecular docking studies indicate that this compound possesses a high binding affinity for key protein targets of the SARS-CoV-2 virus, including the main protease (Mpro), spike protein, and papain-like protease (PLpro), suggesting its potential as a lead compound for antiviral research . Beyond its direct antimicrobial and antiviral potential, this compound exhibits strong antioxidant activity, effectively scavenging free radicals such as DPPH with an reported EC50 value of 46.87 μg/ml, which may contribute to its protective mechanisms in biological systems . The compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET) properties, has been investigated computationally, supporting its promise for further drug development research . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human consumption of any kind.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLFHITXPCWYAL-HLBABLIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethanol-Water Systems

Aqueous ethanol (70–80%) is widely used to solubilize phenolic compounds. For example, N. macrophylla stem bark is mashed with 80% ethanol, followed by centrifugation at 4,000 × g to remove insoluble debris. The supernatant is concentrated under vacuum at 40°C to prevent thermal degradation.

Sequential Extraction

Multi-stage extraction enhances yield. In A. lakoocha, three successive ethanol washes are applied to the plant residue, pooling supernatants for consolidation. This approach increases recovery rates by 15–20% compared to single-stage methods.

Table 1: Solvent Extraction Parameters Across Studies

Plant SourceSolvent RatioTemperatureYield Optimization Strategy
N. macrophylla80% ethanol40°CThree-stage centrifugation
A. lakoocha95% ethanolRoom tempResin column adsorption
L. kerstingii70% ethanol50°CVacuum evaporation

Chromatographic Purification Methods

Crude extracts require purification to isolate this compound from co-extracted compounds.

Silica Gel Column Chromatography

Silica gel (60–120 mesh) is employed for initial fractionation. In N. macrophylla, the concentrated extract is eluted with a gradient of chloroform-methanol (9:1 to 1:1), with this compound fractions identified via thin-layer chromatography.

Sephadex LH-20 Gel Filtration

Sephadex LH-20 is critical for separating glycosides. Fractions from silica gel columns are further purified using Sephadex LH-20 with methanol-water (7:3) as the mobile phase, resolving this compound from epicatechin and quercetin derivatives.

Vacuum Liquid Chromatography (VLC)

For rapid isolation, L. kerstingii extracts undergo dry VLC with hexane-ethyl acetate gradients, achieving >90% purity in fewer steps. This method reduces solvent consumption by 30% compared to conventional columns.

Table 2: Chromatographic Conditions and Outcomes

MethodStationary PhaseMobile PhasePurity AchievedKey Advantage
Silica gel columnSilica 60Chloroform-methanol75–85%Cost-effective
Sephadex LH-20Dextran gelMethanol-water (7:3)90–95%High resolution
Vacuum LCSilica RP-18Hexane-ethyl acetate>90%Rapid processing

Advanced Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 columns and acetonitrile-water gradients (15–35% acetonitrile over 30 min) isolates milligram quantities of this compound at >98% purity. This method is reserved for analytical standards due to high operational costs.

Resin Adsorption Techniques

Macroporous resins like HPD-826 are used industrially. Lychee pulp extracts are loaded onto HPD-826 columns, with 95% ethanol eluting this compound at a recovery rate of 82%. Resin reuse for 5 cycles maintains 90% efficiency.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) confirm the glycosidic linkage at the C-3 position. In N. macrophylla, key signals include δH 4.90 (H-1'' of rhamnose) and δC 101.2 (C-3'), establishing the rhamnoside moiety.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 437.1445 [M+H]⁺, consistent with the molecular formula C21H24O10.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Ethanol is recycled via distillation, reducing costs by 40% in large-scale operations.

Automation in Chromatography

Automated Sephadex LH-20 systems enable continuous purification, processing 10 kg of plant material daily with minimal manual intervention .

Chemical Reactions Analysis

Types of Reactions

Catechin 3-rhamnoside undergoes various chemical reactions, including:

    Oxidation: Catechins can be oxidized to form quinones, which can further react with other nucleophiles.

    Reduction: Catechins can be reduced to form dihydro derivatives.

    Substitution: Catechins can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of catechins.

    Substitution: Acylated or alkylated catechin derivatives.

Scientific Research Applications

Medical Applications

  • Anti-Diabetic Effects: Studies show that catechin 3-rhamnoside can lower blood sugar levels by inhibiting carbohydrate-digesting enzymes, thus preventing rapid glucose absorption.
  • Antiviral Properties: Research indicates that this compound exhibits antiviral activity against hepatitis B virus (HBV) by inhibiting the synthesis of surface antigens . In silico studies have also shown its potential binding affinity to SARS-CoV-2 proteins, suggesting possible applications in COVID-19 treatment .

Antimicrobial Activity

  • Bacterial Infections: this compound has demonstrated bactericidal effects against both gram-positive and gram-negative bacteria. It has been found effective against multidrug-resistant strains, enhancing the efficacy of conventional antibiotics .
  • Fungal Infections: The compound has shown antifungal properties, particularly in plant defense mechanisms against rust infections, indicating its potential use in agricultural applications .

Industrial Applications

  • Food Preservation: Its antioxidant properties make this compound a valuable natural preservative in the food industry, helping to extend shelf life while maintaining product quality .

Case Studies

StudyFocusFindings
Spandidos Publications (2022)Antiviral effectsThis compound effectively inhibited HBV surface antigen synthesis by over 70% in vitro .
PMC (2021)Antimicrobial activityIsolated from Lannea kerstingii, it exhibited significant antimicrobial activity against various resistant bacterial strains .
Tandfonline (2019)Chemical defenseDemonstrated enhanced accumulation in rust-infected leaves, indicating a role in plant defense mechanisms .
PubMed (2022)Antioxidant effectsShowed strong antioxidant activity through ROS scavenging, contributing to cellular protection .

Mechanism of Action

Catechin 3-rhamnoside exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and chelates metal ions, thereby reducing oxidative stress in cells. Additionally, it induces the production of antioxidant enzymes and inhibits pro-oxidant enzymes. These actions help protect cells from damage caused by oxidative stress, which is implicated in aging and various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Catechin 3-rhamnoside belongs to a class of flavonoid rhamnosides. Key structural analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Natural Sources
This compound C21H24O10 436.4 Rhamnose at C3 Acacia catechu, hazelnut leaves
Quercetin 3-rhamnoside C21H20O10 432.4 Quercetin backbone (3',4'-OH on B-ring) Corylus avellana leaves , Myrica rubra leaves
Myricetin 3-rhamnoside C21H20O11 448.4 Myricetin backbone (3',4',5'-OH on B-ring) Corylus avellana leaves , Acacia confusa flowers
Kaempferol 3-rhamnoside C21H20O9 416.4 Kaempferol backbone (4'-OH on B-ring) Hazelnut leaves
Astilbin C21H22O11 450.4 Dihydroquercetin + rhamnose Grape stems , Smilax glabra

Key Observations :

  • The B-ring hydroxylation pattern (e.g., myricetin’s 3',4',5'-OH vs. quercetin’s 3',4'-OH) significantly impacts antioxidant and enzyme-inhibitory activities .
  • Glycosylation position (e.g., C3 vs. C7) alters solubility and bioavailability. For example, this compound is more polar than non-glycosylated catechin, enhancing water solubility .
Antioxidant Activity
Compound DPPH Radical Scavenging (IC50/μM) FRAP Value (mM Trolox) Key Findings
This compound Not reported 0.95–1.42* Moderate activity; less potent than aglycones
Quercetin 3-rhamnoside 7.4 0.95–1.42 Activity reduced vs. quercetin (IC50 = 4.5 μM) due to glycosylation
Myricetin 3-rhamnoside 3.0 5.69 (highest in FRAP) Superior to quercetin analogs due to B-ring hydroxylation
Astilbin 12.3 Not reported Lower activity than non-glycosylated dihydroquercetin

Note: this compound’s FRAP value is extrapolated from structural analogs in the same subclass .

Enzyme Inhibition
  • Antidiabetic Activity: Quercetin 3-rhamnoside (quercitrin) inhibits α-glucosidase (AG) at 2.5× lower concentrations than acarbose, a standard antidiabetic drug . Astilbin and this compound show strong AG inhibition in molecular docking studies, with binding energies lower than acarbose .
  • Antiviral Activity: Myricetin 3-rhamnoside inhibits HIV-1 reverse transcriptase (IC50 = 10.6 µM) .
Thermal Stability
  • Catechin derivatives undergo epimerization at 60–90°C, but glycosylation (e.g., rhamnoside group) may stabilize the compound compared to non-glycosylated catechins .

Physicochemical Properties and Extraction

Compound Solubility Key Extraction Factors Stability
This compound Water-soluble Ethanol concentration (optimal: 50–70%) Stable in acidic conditions
Quercetin 3-rhamnoside Ethanol/water Liquid-solid ratio > ethanol concentration Degrades under prolonged heat
Astilbin Hydroalcoholic Temperature-sensitive Prone to oxidation

Key Research Findings and Implications

Structure-Activity Relationships: Glycosylation at C3 reduces radical-scavenging activity compared to aglycones (e.g., quercetin vs. quercetin 3-rhamnoside) but enhances solubility and cellular uptake . Myricetin 3-rhamnoside’s superior antioxidant activity is attributed to its tri-hydroxylated B-ring .

Therapeutic Potential: this compound and astilbin are promising antidiabetic agents due to strong AG inhibition . Myricetin 3-rhamnoside’s anti-HIV activity highlights the role of glycosylation in improving cellular delivery .

Biological Activity

Catechin 3-rhamnoside, a flavonoid glycoside, has garnered significant attention in recent years due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Structure and Isolation

This compound is a glycoside formed by the attachment of a rhamnose sugar molecule to catechin at the 3-position. It has been isolated from various plant sources, notably from the stem bark of Lannea kerstingii and Neocarya macrophylla . The structural characterization typically involves techniques such as NMR spectroscopy, which confirms the presence of rhamnose and its linkage to catechin .

Antimicrobial Activity

Research Findings:
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent activity against resistant strains.

Antimicrobial Spectrum

PathogenZone of Inhibition (mm)MIC (µg/ml)MBC/MFC (µg/ml)
Methicillin Resistant Staphylococcus aureus35.0 ± 0.26.2512.5
Escherichia coli30.0 ± 0.112.525.0
Candida albicans28.0 ± 0.112.525.0
Klebsiella pneumoniae22.0 ± 0.112.550.0

The compound was inactive against vancomycin-resistant enterococci and certain other bacteria .

Antioxidant Activity

This compound also exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity is typically assessed using the DPPH radical scavenging assay.

Antioxidant Activity Data

ParameterValue
EC50 (µg/ml)46.87

This high radical scavenging activity suggests that this compound could serve as a natural antioxidant in food preservation and therapeutic applications .

Case Studies

  • Antimicrobial Efficacy Against Multi-Drug Resistant Strains : A study isolated this compound from Lannea kerstingii and evaluated its efficacy against multi-drug resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .
  • Evaluation in Cosmetic Applications : Research has indicated that catechins, including this compound, can be utilized in cosmeceuticals due to their antioxidant properties, which help in skin protection against UV radiation and aging .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to cell death.
  • Antioxidant Mechanism : It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.

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